Benzoic acid, 2,2'-thiobis[5-nitro-

Description

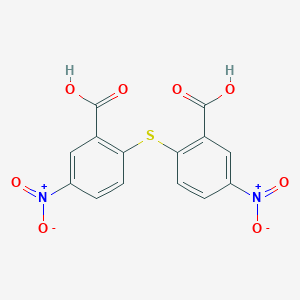

Benzoic acid, 2,2'-thiobis[5-nitro-] (CAS: 66012-49-5; synonyms: 2-[(2-carboxy-4-nitrophenyl)thio]-5-nitrobenzoic acid) is a nitro-substituted benzoic acid derivative featuring a thioether (-S-) linkage between two aromatic rings. Its molecular structure comprises two nitro groups (-NO₂) at the 5-position of each benzene ring and carboxylic acid (-COOH) groups at the 2-position (Figure 1). The InChIKey (PVOFWKCSYMMMRF-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, which distinguishes it from other benzoic acid analogs. This compound is primarily used in research settings, with identifiers such as Maybridge1_006287 and MolPort-002-914-582 indicating its role in chemical libraries for drug discovery .

Properties

CAS No. |

74053-22-8 |

|---|---|

Molecular Formula |

C14H8N2O8S |

Molecular Weight |

364.29 g/mol |

IUPAC Name |

2-(2-carboxy-4-nitrophenyl)sulfanyl-5-nitrobenzoic acid |

InChI |

InChI=1S/C14H8N2O8S/c17-13(18)9-5-7(15(21)22)1-3-11(9)25-12-4-2-8(16(23)24)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |

InChI Key |

TTYXCNKGBOJHKW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzoic acid, 2,2'-thiobis[5-nitro- with two structurally related derivatives:

Structural and Functional Differences:

- Linkage Variability : The thioether group in the target compound introduces sulfur-based reactivity (e.g., susceptibility to oxidation), whereas the phenylene-carbonyldiimine linker in the second compound may enhance rigidity and hydrogen-bonding capacity . The methyleneoxy linker in the third compound likely increases hydrophobicity due to ester groups.

- Acidity and Solubility: Nitro groups (-NO₂) are strong electron-withdrawing substituents, increasing the acidity of the -COOH groups compared to non-nitro analogs. By contrast, studies on substituted benzoic acids (e.g., 3,4-dimethoxybenzoic acid) show that solubility in organic solvents like 2-methyl-1-butanol varies significantly with substituent polarity . For example, methoxy groups (-OCH₃) increase solubility in alcohols, whereas nitro groups reduce it .

Reactivity and Stability:

- The thioether linkage in 2,2'-thiobis[5-nitrobenzoic acid] may render it prone to oxidative cleavage under harsh conditions, unlike the more stable carbonyldiimine or methyleneoxy linkers in analogs.

- The esterified derivative (dimethyl ester) would exhibit lower aqueous solubility but higher lipid solubility, making it more suitable for organic synthesis or formulation studies .

Research Findings and Limitations

- Comparative Data Gaps : While solubility and stability data for nitrobenzoic acids are available in broader studies (e.g., IUPAC-NIST solubility databases), direct measurements for 2,2'-thiobis[5-nitrobenzoic acid] and its analogs are absent in the provided evidence . Future work should prioritize experimental characterization of these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.